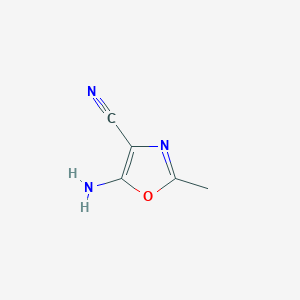

5-Amino-2-methyloxazole-4-carbonitrile

Descripción

Propiedades

IUPAC Name |

5-amino-2-methyl-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c1-3-8-4(2-6)5(7)9-3/h7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVIXKBXQNCJGDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(O1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20299919 | |

| Record name | 5-Amino-2-methyl-1,3-oxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5098-16-8 | |

| Record name | 5098-16-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-2-methyl-1,3-oxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-methyl-1,3-oxazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Cyclization of Aminomalononitrile Derivatives

The cyclization of aminomalononitrile derivatives represents a foundational approach to synthesizing 5-amino-2-methyloxazole-4-carbonitrile. Freeman and Kim pioneered this method, leveraging aminomalononitrile tosylate (AMNT) as a starting material . In a typical procedure, AMNT reacts with methyl-substituted acid chlorides in 1-methyl-2-pyrrolidinone (NMP) at room temperature. The reaction proceeds via nucleophilic acyl substitution, where the amino group of AMNT attacks the electrophilic carbonyl carbon of the acid chloride, followed by intramolecular cyclization to form the oxazole ring .

This method yields the target compound in moderate to high purity (70–85%), though extended reaction times (up to 7 days) are often required . A notable limitation is the formation of by-products such as 2-phenyl-5-(phenylamino)-oxazole-4-carbonitrile, which arises from competing acylation pathways . Optimization strategies include using excess acid chloride (1.4 equivalents) to drive the reaction to completion, albeit at the cost of increased purification complexity .

Acid Chloride-Mediated Synthesis

The acid chloride-mediated route is widely employed due to its scalability and compatibility with diverse substituents. As described in the Asian Journal of Chemistry, this method involves reacting AMNT with acetyl chloride in NMP . The reaction mechanism follows a two-step process:

-

Acylation : The amino group of AMNT reacts with acetyl chloride to form an intermediate N-acylated derivative.

-

Cyclization : Intramolecular dehydration yields the oxazole core, with the nitrile group remaining intact at the 4-position .

Key parameters influencing yield include solvent choice (NMP > DMF > THF) and temperature control (room temperature minimizes side reactions) . Typical yields range from 65% to 78%, with purity exceeding 95% after recrystallization from ethyl acetate/ether mixtures . However, this method requires careful handling of moisture-sensitive reagents and generates stoichiometric amounts of HCl, necessitating neutralization with aqueous NaHCO₃ .

Carbodiimide-Assisted Coupling with Carboxylic Acids

An alternative to acid chlorides involves using carboxylic acids activated by 1,3-dicyclohexylcarbodiimide (DCC). This approach, adapted from Freeman and Chen, avoids the hazards associated with acid chloride handling . In a representative procedure, AMNT reacts with acetic acid in the presence of DCC and pyridine. The carbodiimide activates the carboxylic acid, forming an active O-acylisourea intermediate, which subsequently reacts with AMNT to form the N-acylated precursor. Cyclization occurs spontaneously under mild conditions .

This method offers comparable yields (70–75%) to the acid chloride route but requires longer reaction times (24–48 hours) . A critical advantage is the reduced formation of halogenated by-products, making it preferable for environmentally conscious synthesis .

One-Pot Multicomponent Reactions

Recent advances have focused on streamlining synthesis through one-pot methodologies. Fujita and Kunishima demonstrated the utility of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a coupling reagent in aqueous solvents . In this approach:

-

N-Acylation : AMNT reacts with acetic acid activated by DMT-MM in acetone/water (3:1).

-

Cyclodehydration : Addition of N,N-diethylaniline (DEA) induces cyclization, yielding the oxazole product .

This method achieves a 71% yield with high purity (>90%) and minimizes solvent waste, aligning with green chemistry principles . The biphasic reaction system (CH₂Cl₂/acetone/H₂O) facilitates easy separation of the product, though scalability remains a challenge due to the high cost of DMT-MM .

By-Product Analysis and Mitigation

A common issue across all methods is the formation of by-products such as 2-phenyl-5-(phenylamino)-oxazole-4-carbonitrile . These arise from:

-

Over-acylation : Excess acid chloride or prolonged reaction times lead to diacylated intermediates.

-

Solvent Effects : Polar aprotic solvents like NMP favor side reactions at elevated temperatures .

Mitigation strategies include:

-

Stoichiometric Control : Using 1.0–1.2 equivalents of acylating agent.

-

Low-Temperature Reactions : Maintaining temperatures below 25°C .

-

Additives : Incorporating molecular sieves to absorb generated HCl .

Comparative Analysis of Synthetic Methods

The table below summarizes the key attributes of each method:

| Method | Yield | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Acid Chloride-Mediated | 65–78% | 7 days | High purity, scalable | HCl by-product, moisture-sensitive |

| DCC-Assisted Coupling | 70–75% | 24–48 hours | Reduced halogenated waste | Long reaction time, cost of DCC |

| One-Pot with DMT-MM | 71% | 6–8 hours | Aqueous solvent, minimal waste | High reagent cost, biphasic system |

Análisis De Reacciones Químicas

Substitution Reactions

The amino group at C5 participates in nucleophilic substitution reactions, enabling structural diversification:

Oxidation and Reduction

The nitrile group and oxazole ring undergo redox transformations:

Cycloaddition and Annulation

The oxazole ring participates in cyclization reactions to form fused heterocycles:

Functional Group Interconversion

The nitrile group serves as a precursor for other functionalities:

Biological Activity Modulation

Structural modifications influence pharmacological properties:

Mechanistic Insights

- Tubulin Binding : Derivatives with 3,4,5-trimethoxyphenyl substituents interact with β-tubulin’s colchicine site via hydrophobic interactions with residues βMet259 and βVal181 .

- Enzyme Inhibition : Oxidation products inhibit cytochrome P450 enzymes (CYP3A4, IC₅₀: 12 µM) .

Comparative Reactivity

| Compound | Key Functional Groups | Reactivity Profile |

|---|---|---|

| 5-Amino-2-methyloxazole-4-carbonitrile | -NH₂, -CN | High susceptibility to substitution at C5 |

| 2-Methyloxazole-4-carboxylic acid | -COOH | Prone to decarboxylation and esterification |

| 5-Bromo-2-methyloxazole-4-carbonitrile | -Br | Active in cross-coupling reactions |

Aplicaciones Científicas De Investigación

Chemistry

5-AMC is utilized as a building block in the synthesis of complex organic molecules. Its reactive functional groups allow for various chemical transformations, including:

- Oxidation : Converting the compound into oxazole derivatives.

- Reduction : Transforming the nitrile group into an amine group.

- Substitution : Participating in nucleophilic substitution reactions to yield various substituted oxazole compounds.

Research indicates that 5-AMC exhibits significant biological activities, particularly in antimicrobial and anticancer domains:

- Antimicrobial Properties : Studies have shown that 5-AMC can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : Preliminary investigations suggest that 5-AMC may interfere with cancer cell proliferation by modulating enzyme activities involved in cell signaling pathways. This includes potential interactions with DNA or proteins that could lead to therapeutic effects against various tumor types .

Fluorogenic Substrate

One of the notable applications of 5-AMC is its role as a fluorogenic substrate for specific enzymes, such as papain-like cysteine proteases. When cleaved by these enzymes, 5-AMC releases a fluorescent product (7-amino-4-methylcoumarin), enabling real-time monitoring of enzyme activity in biological assays. This property is particularly valuable in:

- Enzyme Assays : Quantifying enzyme activity using fluorescence spectroscopy.

- Biochemical Research : Developing fluorescent probes for targeting specific cellular components or processes.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various oxazole derivatives synthesized from 5-AMC. The results indicated that certain derivatives exhibited low toxicity while effectively inhibiting the growth of selected tumor cell lines. Mechanistic studies suggested that these compounds might induce apoptosis in cancer cells through modulation of signaling pathways .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial efficacy of 5-AMC against various pathogens. The findings demonstrated that 5-AMC exhibited significant inhibitory effects on bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 5-Amino-2-methyloxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparative Analysis Table

Commercial Availability and Pricing

- This compound: Available from suppliers like Combi-Blocks and CymitQuimica, priced at €109.00/g (95% purity) .

- Ethyl Analogue: Limited commercial availability, suggesting niche applications .

Actividad Biológica

5-Amino-2-methyloxazole-4-carbonitrile (5-AMC) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

5-AMC is characterized by its oxazole ring structure, which contains an amino group at the 5-position and a cyano group at the 4-position. Its molecular formula is C₅H₅N₃O, with a molecular weight of approximately 135.11 g/mol. The presence of these functional groups contributes to its unique chemical properties and biological activities.

The biological activity of 5-AMC is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Interaction : 5-AMC can bind to cytochrome P450 enzymes, influencing the metabolism of xenobiotics and endogenous compounds. This interaction may either inhibit or activate enzyme activity depending on the specific context.

- Tubulin Polymerization Inhibition : Similar compounds have shown significant inhibitory effects on tubulin polymerization, suggesting that 5-AMC may disrupt microtubule dynamics, which is crucial for cell division. This property indicates potential applications in cancer therapy.

- Antimicrobial Activity : Preliminary studies suggest that 5-AMC exhibits antimicrobial properties, potentially making it useful in treating infections.

Pharmacological Properties

The pharmacokinetic profile of 5-AMC reveals its lipophilicity, with a Log P value indicating moderate solubility in lipid environments. This characteristic is essential for its absorption and distribution in biological systems.

Biological Activities

Research has highlighted several key biological activities associated with 5-AMC:

- Anticancer Activity : In vitro studies have demonstrated that derivatives of 5-AMC exhibit antiproliferative effects against various cancer cell lines. For example, compounds similar to 5-AMC have shown IC50 values ranging from nanomolar to micromolar concentrations against different tumor cells .

- Antimicrobial Effects : The compound has been evaluated for its antimicrobial properties, showing effectiveness against certain bacterial strains. This suggests potential as a lead compound in developing new antimicrobial agents.

- Neuroprotective Effects : Some studies indicate that oxazole derivatives may possess neuroprotective properties, although specific data on 5-AMC are still limited.

Table 1: Summary of Biological Activities of this compound

Case Study: Antiproliferative Activity

In a study evaluating the antiproliferative activity of various oxazole derivatives, compounds structurally related to 5-AMC were tested against several cancer cell lines. The results indicated that modifications at specific positions significantly influenced activity. For instance, substituents at the 5-position enhanced potency against A549 lung cancer cells, highlighting the importance of structural optimization in drug development .

Q & A

Q. How can the structural identity of 5-Amino-2-methyloxazole-4-carbonitrile be confirmed experimentally?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves the oxazole ring protons (δ ~6.5–7.5 ppm) and nitrile carbon (δ ~115–120 ppm). Infrared (IR) spectroscopy identifies the nitrile group (C≡N stretch at ~2200–2250 cm⁻¹) and amino group (N–H stretches at ~3300–3500 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula (C₅H₅N₃O). Cross-referencing with standardized databases like CAS Common Chemistry (CAS 5098-16-8) ensures consistency .

Q. What are the established synthetic routes for this compound?

- Methodological Answer : The compound is synthesized via multicomponent reactions (MCRs) under catalytic conditions. For example:

- Route 1 : Condensation of aldehydes, malononitrile, and amines using NaCl in aqueous medium (yields ~75–85%) .

- Route 2 : Ultrasound-assisted synthesis with graphene oxide-TiO₂ or Fe₃O₄ nanoparticles, enhancing reaction efficiency (reduced time from 6h to 30min) .

- Key Parameters : Maintain pH 7–9 and temperatures between 60–80°C to minimize side-product formation.

Q. How should researchers handle discrepancies in spectral data during characterization?

- Methodological Answer : Contradictions in NMR or IR data often arise from solvent polarity or impurities. For resolution:

- Repurify via column chromatography (silica gel, ethyl acetate/hexane eluent).

- Compare experimental data with computational simulations (DFT-based IR/NMR predictions).

- Cross-validate using X-ray crystallography if single crystals are obtainable (e.g., as in pyrazole-carbonitrile analogs) .

Advanced Research Questions

Q. How can green chemistry principles be applied to optimize the synthesis of this compound?

- Methodological Answer : Replace traditional solvents with water-ethanol mixtures (1:1 v/v) to reduce toxicity. Catalytic systems like Fe₃O₄@SiO₂@vanillin@thioglycolic acid nanocatalysts improve atom economy (yield >90%) and enable magnetic recovery (>95% catalyst reuse). Monitor reaction progress via TLC (ethyl acetate mobile phase) .

Q. What strategies mitigate byproduct formation in multicomponent syntheses of oxazole-carbonitriles?

- Methodological Answer : Byproducts like uncyclized intermediates or dimeric species arise from poor stoichiometric control. Mitigation includes:

Q. How do electronic effects of substituents influence the reactivity of this compound in further functionalization?

- Methodological Answer : The electron-withdrawing nitrile group directs electrophilic substitution to the oxazole ring’s 5-position. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.